2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one
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Overview
Description
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one is an organic compound that features a unique combination of functional groups, including a trimethylsilanesulfinyl group and an enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpent-1-en-3-one with trimethylsilanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The trimethylsilanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one involves its interaction with various molecular targets and pathways. The trimethylsilanesulfinyl group can act as a protecting group for sensitive functional groups during chemical reactions. The enone structure allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpent-1-en-3-one: Lacks the trimethylsilanesulfinyl group, making it less versatile in certain reactions.
4-(Trimethylsilanesulfinyl)pent-1-en-3-one: Similar structure but without the 2,4-dimethyl substitution.
Uniqueness
2,4-Dimethyl-4-(trimethylsilanesulfinyl)pent-1-en-3-one is unique due to the presence of both the trimethylsilanesulfinyl group and the enone structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Properties
CAS No. |
62615-74-1 |
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Molecular Formula |
C10H20O2SSi |
Molecular Weight |
232.42 g/mol |
IUPAC Name |
2,4-dimethyl-4-trimethylsilylsulfinylpent-1-en-3-one |
InChI |
InChI=1S/C10H20O2SSi/c1-8(2)9(11)10(3,4)13(12)14(5,6)7/h1H2,2-7H3 |
InChI Key |
ZXFFVOQMSTUAII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C(C)(C)S(=O)[Si](C)(C)C |
Origin of Product |
United States |
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